The synthesis of salmon calcitonin (8-32) reduced is typically achieved using solid-phase peptide synthesis (SPPS) methodologies. [] While the specific details of the synthesis process are not elaborated upon in the provided literature, SPPS generally involves the step-wise addition of protected amino acids to a solid support, followed by cleavage and purification of the desired peptide sequence.
The molecular structure of salmon calcitonin (8-32) reduced has been investigated using various techniques, including X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. Studies suggest that while the full sCT molecule adopts a predominantly α-helical conformation in its active form, the (8-32) fragment exhibits structural differences, notably adopting a type II β-turn within the Gly28-Thr31 region when bound to the calcitonin receptor. [] This structural feature distinguishes sCT (8-32) from other related peptides like calcitonin gene-related peptide (CGRP) and adrenomedullin (AM), which adopt type I β-turns when receptor-bound. []
Salmon calcitonin (8-32) reduced acts as a competitive antagonist at amylin receptors. [] While the precise mechanism is not fully elucidated, research suggests that it may compete with amylin for binding sites on these receptors, effectively blocking the downstream effects of amylin. [] This antagonistic effect has implications for studying the physiological roles of amylin, particularly its influence on insulin secretion and glucose metabolism. [, ]
CAS No.: 115-71-9
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2